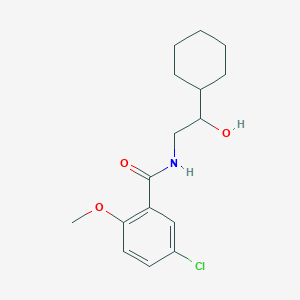
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
作用機序
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide inhibits the activity of BTK by binding to the enzyme's active site. This binding prevents the enzyme from phosphorylating downstream signaling molecules, ultimately leading to the suppression of B-cell proliferation and survival. 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has also been found to induce apoptosis in B-cell malignancies, further contributing to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been shown to have a selective effect on B-cells, with minimal impact on other immune cells. This selectivity is due to the high expression of BTK in B-cells compared to other immune cells. 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
The advantages of using 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in lab experiments include its high selectivity for B-cells, its favorable pharmacokinetic profile, and its potential as a therapeutic agent for B-cell malignancies. However, some limitations of using 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
Future research on 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide could focus on optimizing its synthesis method to reduce costs and increase yields. Further studies could also investigate its potential use in combination with other therapeutic agents for the treatment of B-cell malignancies. Additionally, research could explore the use of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in other diseases where BTK plays a role, such as autoimmune diseases and graft-versus-host disease.
合成法
The synthesis of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-cyclohexyl-2-hydroxyethyl)amine to produce 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide. The synthesis of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been optimized to yield high purity and high yields.
科学的研究の応用
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, making 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide a promising therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
特性
IUPAC Name |
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-21-15-8-7-12(17)9-13(15)16(20)18-10-14(19)11-5-3-2-4-6-11/h7-9,11,14,19H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTZPOVJIVCSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride](/img/structure/B2501691.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2501692.png)
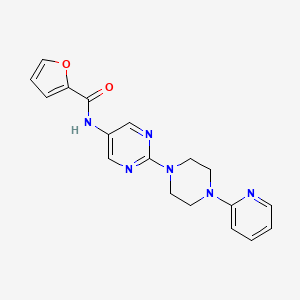
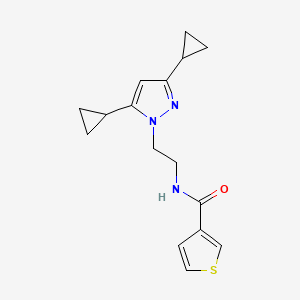
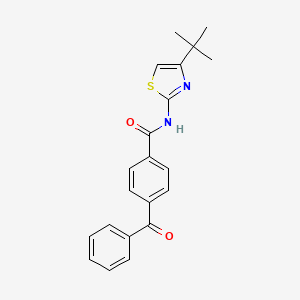
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2501705.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2501706.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2501708.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2501709.png)
![5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2501710.png)

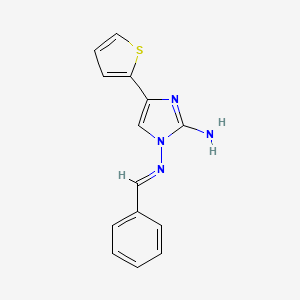
![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2501713.png)